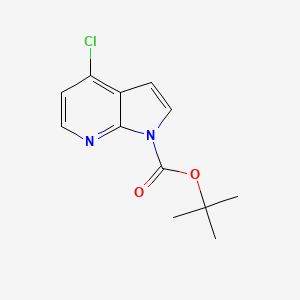![molecular formula C16H18ClNO2 B1326316 Chlorhydrate de phénéthyl-amine benzo[1,3]dioxol-5-ylméthyle CAS No. 3548-74-1](/img/structure/B1326316.png)
Chlorhydrate de phénéthyl-amine benzo[1,3]dioxol-5-ylméthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride is a chemical compound with the molecular formula C16H17NO2•HCl and a molecular weight of 291.77 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a benzo[1,3]dioxole ring fused to a phenethylamine moiety.
Applications De Recherche Scientifique
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Related compounds have been shown to interact with various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride has been used in proteomics research . Some related compounds have shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .
Action Environment
It is known to be stable at room temperature in closed containers under normal storage and handling conditions .
Analyse Biochimique
Biochemical Properties
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it can interact with monoamine oxidase (MAO) enzymes, leading to the inhibition of the breakdown of neurotransmitters such as serotonin and dopamine. This interaction can result in increased levels of these neurotransmitters, which may have implications for mood regulation and other neurological functions .
Cellular Effects
The effects of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .
Molecular Mechanism
At the molecular level, Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific receptors and enzymes. For example, this compound can bind to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, it can inhibit the activity of enzymes such as MAO, resulting in altered levels of neurotransmitters. These molecular interactions contribute to the overall pharmacological effects of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride remains stable under controlled conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced neurotransmitter levels and improved mood regulation. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruptions in normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites. For instance, its interaction with MAO enzymes can influence the catabolism of neurotransmitters, leading to changes in their concentrations within the brain. These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the body. Additionally, it may bind to specific proteins that facilitate its distribution and localization within different tissues. These interactions are essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride typically involves the reaction of benzo[1,3]dioxole with phenethylamine under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction . This reaction is carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce secondary amines.
Comparaison Avec Des Composés Similaires
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxol-5-ylmethyl-4-tert-butylthiazol-2-amines: These compounds also exhibit anticancer properties and have been studied for their potential therapeutic applications.
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds are known for their anticancer activity and have been evaluated for their effects on various cancer cell lines.
The uniqueness of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride lies in its specific structure and the resulting biological activities, which make it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15;/h1-7,10,17H,8-9,11-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHUFQKKFRQDAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
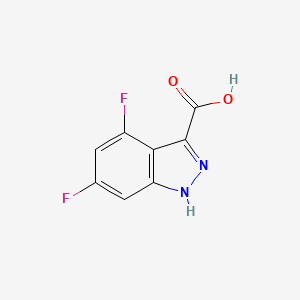
![6-Fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326235.png)

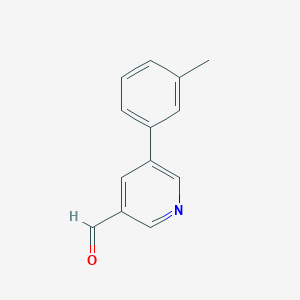

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1326243.png)
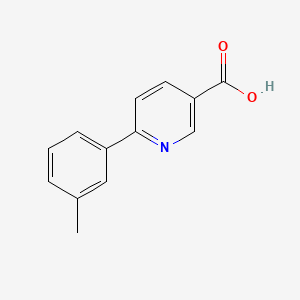

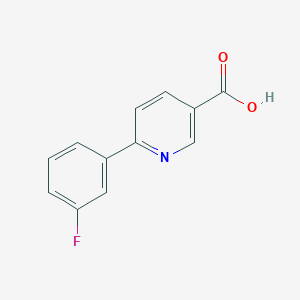
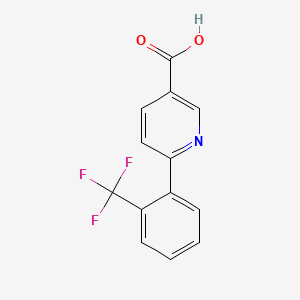
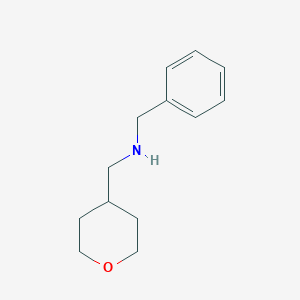

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)
